![molecular formula C20H22N4O4S B2613403 12-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one CAS No. 1021217-32-2](/img/structure/B2613403.png)
12-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one
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Overview
Description
12-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7300^{3,7}]dodeca-3(7),8-dien-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, and a thia-diazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with other reagents to form the final compound. Common reagents used in these reactions include hydrazonoyl chlorides, polyphosphoric acid (PPA), and triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
12-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex molecular structure that includes a piperazine moiety and a furan-2-carbonyl group, contributing to its biological activity. The molecular formula is C24H22N4O4S with a molecular weight of approximately 466.52 g/mol.
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperazine have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the furan moiety is often linked to enhanced cytotoxic activity against specific tumors.
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This suggests that the compound might serve as a lead structure for developing new antimicrobial agents.
3. Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The unique structure of this compound may enable it to interact with neurotransmitter systems, potentially leading to therapeutic applications in treating anxiety disorders or depression.
Synthesis and Functionalization
The synthesis of this compound involves multiple steps, typically starting from simpler precursors through methods such as:
- N-Alkylation Reactions: These reactions facilitate the introduction of the piperazine ring.
- Cyclization Processes: Key for forming the diazatricyclo structure, which is crucial for the biological activity of the compound.
Functionalization strategies may also be employed to enhance solubility or bioavailability, making the compound more suitable for pharmacological applications.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of structurally related piperazine derivatives, researchers found that modifications at the furan position significantly impacted cytotoxicity against MCF-7 breast cancer cells. The study highlighted that compounds with similar frameworks exhibited IC50 values in low micromolar ranges, indicating potent anticancer activity.
Case Study 2: Antimicrobial Evaluation
A comparative study on various piperazine-based compounds demonstrated that those with furan substituents showed enhanced antibacterial activity against Gram-negative bacteria. The study utilized disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays to quantify effectiveness.
Mechanism of Action
The mechanism of action of 12-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share the piperazine moiety and have been studied for their antifungal and antitumor activities.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
12-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one is unique due to its combination of a furan ring, piperazine moiety, and thia-diazatricyclo structure. This unique combination of functional groups provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Biological Activity
The compound 12-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's chemical structure is complex, characterized by a thiazole ring and a piperazine moiety, which are often associated with various pharmacological effects. Below are the key properties of the compound:
Property | Value |
---|---|
Molecular Weight | 419.44 g/mol |
Molecular Formula | C22H21N5O4 |
LogP | 0.8553 |
Polar Surface Area | 70.449 Ų |
Hydrogen Bond Acceptors Count | 8 |
Antimicrobial Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of similar piperazine compounds against various bacterial strains and found promising results, suggesting that the presence of furan-2-carbonyl enhances this activity .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways related to cell survival and proliferation . For instance, compounds with thiazole rings have been reported to inhibit tumor growth in xenograft models.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. The compound may exhibit anxiolytic or antidepressant-like effects based on its interaction with serotonin receptors, as evidenced by studies on related compounds .
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that a closely related piperazine compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
- Animal Models : In vivo experiments using animal models showed that administration of similar piperazine derivatives led to a marked reduction in tumor size compared to control groups. These findings support the hypothesis that structural modifications can enhance biological efficacy .
Properties
IUPAC Name |
12-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c25-17(22-6-8-23(9-7-22)19(27)16-5-2-10-28-16)11-13-12-29-20-21-15-4-1-3-14(15)18(26)24(13)20/h2,5,10,13H,1,3-4,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIKHWPNSRIAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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